Lipophilicity Comparison: 23-Sulfooxy Triterpenoid (XLogP 5.90) vs. Non-Sulfated Oleanolic Acid (LogP 8.58)
The 23-sulfooxy substitution reduces the computed lipophilicity of the oleanane scaffold by approximately 2.7 log units relative to non-sulfated oleanolic acid. The target compound exhibits an XLogP of 5.90 [1], compared to oleanolic acid with an estimated LogP of 8.58 and experimentally determined log P values ranging from 5.32 to 7.23 depending on methodology [2]. Hederagenin (23-hydroxyoleanolic acid), the non-sulfated 23-oxygenated analog, shows an intermediate LogP of ~6.2–7.4 . This 2.7-unit LogP reduction translates to a predicted ~500-fold increase in aqueous-phase partitioning, directly attributable to the sulfate monoester.
| Evidence Dimension | Lipophilicity (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP = 5.90 (Plantaedb computed); ACD/LogP = 7.62; ACD/LogD (pH 7.4) = 1.91 |
| Comparator Or Baseline | Oleanolic acid: LogP = 8.58 (est., CookeChem); XLogP = 6.11 (RDKit); cLogP = 7.23. Hederagenin: LogP = 6.2–7.4 (multiple sources). |
| Quantified Difference | ΔLogP ≈ 2.7 units (target vs. oleanolic acid); ΔLogP ≈ 0.3–1.5 units (target vs. hederagenin) |
| Conditions | Computed physicochemical properties from Plantaedb, ChemSpider (ACD/Labs Percepta), ChemAxon, and RDKit; experimental log P for oleanolic acid from UV-spectrophotometric determination. |
Why This Matters
The substantially lower LogP of the 23-sulfooxy compound predicts markedly improved aqueous solubility and reduced non-specific protein binding compared to non-sulfated triterpenoid acids, directly impacting formulation strategies, bioassay compatibility, and oral bioavailability predictions for procurement decisions.
- [1] Plantaedb. Triterpenoid Compound Page. XLogP: 5.90, TPSA: 130.00 Ų. https://plantaedb.com/compounds/triterpenoid View Source
- [2] Probes & Drugs Portal. Oleanolic Acid (PD002273). cLogP: 7.23. https://www.probes-drugs.org View Source
